13C6-Labeled Internal Standards Eliminate Deuterium-Induced Retention Time Shifts
13C6-labeled internal standards co-elute exactly with the unlabeled analyte, whereas deuterated (2H) internal standards exhibit a chromatographic retention time shift that increases with the number of deuterium atoms [1]. This co-elution is essential for accurate compensation of matrix effects, as ion suppression varies across the chromatographic peak [2].
| Evidence Dimension | Chromatographic Retention Time Shift Relative to Unlabeled Analyte |
|---|---|
| Target Compound Data | 0 min (co-elution) |
| Comparator Or Baseline | 2H3-amphetamine: ~0.02 min shift; 2H5-amphetamine: ~0.04 min shift; 2H6-amphetamine: ~0.06 min shift; 2H8-amphetamine: ~0.08 min shift; 2H11-amphetamine: >0.10 min shift |
| Quantified Difference | 13C6-labeled internal standards exhibit zero retention time shift, whereas deuterated analogs show shifts up to >0.10 min |
| Conditions | Reversed-phase UHPLC with acidic or basic mobile phase; amphetamine analytes as model system |
Why This Matters
Zero retention time shift ensures that the internal standard experiences the identical matrix environment as the analyte, which is critical for unbiased quantitation.
- [1] Sørensen LK, Hasselstrøm JB. Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography–tandem mass spectrometry. Journal of Chromatography A. 2014;1355:195-205. View Source
- [2] Cerilliant. 13C-Labeled Internal Standards for Thyroid Hormone Testing by LC-MS/MS. News Release. 2013. View Source
